- Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow ReactorChemistry - A European Journal, 2021, 27(27), 7525-7532,
Cas no 92235-34-2 (tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate)
![tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate structure](https://es.kuujia.com/scimg/cas/92235-34-2x500.png)
92235-34-2 structure
Nombre del producto:tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
Número CAS:92235-34-2
MF:C9H16N2O3
Megavatios:200.234942436218
MDL:MFCD03426144
CID:800532
PubChem ID:10750535
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Propiedades químicas y físicas
Nombre e identificación
-
- (S)-tert-Butyl (2-oxopyrrolidin-3-yl)carbamate
- (2-oxopyrrolidin-3-(S)-yl)carbamic acid tert-butyl ester
- (S)-BOC-3-AMINO-2-PYRROLIDINONE
- (S)-tert-butyl 2-oxopyrrolidin-3-ylcarbamate
- Carbamic acid,N-[(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate
- FD1232
- (S)-(-)-3-Boc-aminopyrrolidin-2-one
- Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
- tert-butyl (S)-(2-oxopyrrolidin-3-yl)carbamate
- (2-oxopyrrolidin-3-(S)-yl)-carbamic acid tert-butyl ester
- [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-bu
- [2-oxopyrrolidin-3-(S)-yl]-carbamic acid tert-butyl ester
- 1,1-Dimethylethyl N-[(3S)-2-oxo-3-pyrrolidinyl]carbamate (ACI)
- Carbamic acid, (2-oxo-3-pyrrolidinyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
- Carbamic acid, [(3S)-2-oxo-3-pyrrolidinyl]-, 1,1-dimethylethyl ester (9CI)
- (S)-3-(tert-Butoxycarbonylamino)pyrrolidin-2-one
- (S)-tert-Butyl(2-oxopyrrolidin-3-yl)carbamate
- tert-Butyl (S)-N-(2-oxopyrrolidin-3-yl)carbamate
- (S)-Boc-3-amino-2-pyrrolidinone,97%
-
- MDL: MFCD03426144
- Renchi: 1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3,(H,10,12)(H,11,13)/t6-/m0/s1
- Clave inchi: DVWCHAUBYVZILO-LURJTMIESA-N
- Sonrisas: N([C@H]1CCNC1=O)C(=O)OC(C)(C)C
Atributos calculados
- Calidad precisa: 200.116092g/mol
- Carga superficial: 0
- XLogP3: 0.4
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Cuenta de enlace giratorio: 3
- Masa isotópica única: 200.116092g/mol
- Masa isotópica única: 200.116092g/mol
- Superficie del Polo topológico: 67.4Ų
- Recuento de átomos pesados: 14
- Complejidad: 245
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
Propiedades experimentales
- PSA: 67.43000
- Logp: 1.11930
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Información de Seguridad
- Instrucciones de peligro: H302-H315-H319-H332-H335
- Condiciones de almacenamiento:Sealed in dry,2-8°C
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Datos Aduaneros
- Código HS:2933790090
- Datos Aduaneros:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94020-100MG |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 95% | 100MG |
¥ 237.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94020-250MG |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 95% | 250MG |
¥ 409.00 | 2023-04-12 | |
Chemenu | CM119143-5g |
(S)-3-(Boc-amino)-2-pyrrolidone |
92235-34-2 | 97% | 5g |
$808 | 2021-08-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064989-5g |
tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate |
92235-34-2 | 97% | 5g |
¥6358.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1064989-1g |
tert-Butyl (S)-(2-oxopyrrolidin-3-yl)carbamate |
92235-34-2 | 97% | 1g |
¥1187.00 | 2024-04-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB94020-1G |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 95% | 1g |
¥ 1,082.00 | 2023-04-12 | |
Enamine | EN300-3068166-0.5g |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 95% | 0.5g |
$218.0 | 2023-09-05 | |
Enamine | EN300-3068166-10.0g |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate |
92235-34-2 | 95% | 10.0g |
$1594.0 | 2023-07-06 | |
eNovation Chemicals LLC | D588039-10g |
(S)-Boc-3-amino-2-pyrrolidinone |
92235-34-2 | 97% | 10g |
$2500 | 2023-09-03 | |
Chemenu | CM119143-1g |
(S)-3-(Boc-amino)-2-pyrrolidone |
92235-34-2 | 97% | 1g |
$*** | 2023-05-29 |
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: 4-Methylmorpholine , Potassium hydroxide , Triphosgene Solvents: Acetonitrile , Water ; 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole Solvents: Tetrahydrofuran ; 15 min, rt → 60 °C; 4 h, 60 °C
Referencia
- Preparation of azaheterocyclic sulfonamides as factor Xa inhibitors, United States, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
1.2 Reagents: Diethyl ether ; rt
1.2 Reagents: Diethyl ether ; rt
Referencia
- Indazolecarboxamide derivatives as p38 inhibitors and their preparation and methods of use thereof, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , BOP reagent Solvents: Dimethylformamide ; 12 h, rt
Referencia
- Protein synthesis with conformationally constrained cyclic dipeptidesBioorganic & Medicinal Chemistry, 2020, 28(22),,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: 1,3-Cyclohexadiene Catalysts: Palladium Solvents: Tetrahydrofuran ; 5 min, reflux
Referencia
- Preparation and reactivity of aminoacyl pyroglutamates. Facile synthesis of 10-membered-ring cyclic dipeptides derived from 1,4-diaminobutyric and glutamic acidsJournal of Peptide Science, 2005, 11(3), 175-186,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Sodium bicarbonate , BOP reagent Solvents: Dimethylformamide ; 12 h, rt
Referencia
- Ribosome-mediated incorporation of peptides and peptidomimetics during cell-free translation, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ; 15 min, rt → 60 °C; 4 h, 60 °C
Referencia
- Preparation of N-(oxopyrrolidinyl)naphthalenesulfonamides and analogs as factor Xa inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Triethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide , Hydroxybenzotriazole Solvents: Tetrahydrofuran
Referencia
- Design and Structure-Activity Relationships of Potent and Selective Inhibitors of Blood Coagulation Factor XaJournal of Medicinal Chemistry, 1999, 42(18), 3557-3571,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 d, rt
Referencia
- A flexible approach to (S)-3-amino-2-pyrrolidinone derivativesHeterocycles, 2004, 64, 121-128,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Methanol ; overnight, rt; 2 h, reflux
Referencia
- Preparation of indolylidenemethylpyrrolecarboxamides as inhibitors of VEGFR, PDEGFR, KIT, Flt-1, Flt-3, Flt-4, and RET kinase with reduced inhibition of AMPK., World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
Referencia
- Thiophene-2-carboxylic acid derivatives and their preparation and use for the treatment of flavivirus infections, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Triethylamine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ; 15 min, 60 °C; 4 h, 60 °C
Referencia
- Preparation of [(sulfonamidooxopyrrolidino)methyl]benzamidines as factor Xa inhibitors, United States, , ,
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Raw materials
- 3-Aminopyrrolidin-2-one
- (3S)-3-aminopyrrolidin-2-one
- Butanoic acid, 4-amino-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, potassium salt (1:1), (2S)-
- Di-tert-butyl dicarbonate
- Boc-L-2,4-diaminobutyric acid
- Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]-, 2,3,4,5,6-pentafluorophenyl ester, (2S)-
- (S)-benzyl 2-oxopyrrolidin-3-ylcarbamate
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Preparation Products
tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate Literatura relevante
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
3. Book reviews
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
92235-34-2 (tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate) Productos relacionados
- 2480-93-5(Nα-(tert-Butoxycarbonyl)-NΔ-carbobenzoxy-L-ornithine)
- 1913-12-8(N-Boc-L-Aspartic Acid 4-tert-Butyl Ester Dicyclohexylammonium Salt)
- 2389-45-9((S)-6-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoic acid)
- 2419-94-5(N-Boc-L-glutamic acid)
- 2488-15-5((tert-Butoxycarbonyl)-L-methionine)
- 1676-90-0(Boc-Asp(OtBu)-OH)
- 2212-76-2(Z-Lys(boc)-oh dcha)
- 2389-60-8(Nepsilon-(tert-Butoxycarbonyl)-Nalpha-carbobenzoxy-L-lysine)
- 2418-95-3((S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid)
- 2483-46-7((S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92235-34-2)tert-butyl N-[(3S)-2-oxopyrrolidin-3-yl]carbamate

Pureza:99%
Cantidad:5g
Precio ($):625.0